Methyl 4-amino-3-methoxy-2-methylbenzoate

Übersicht

Beschreibung

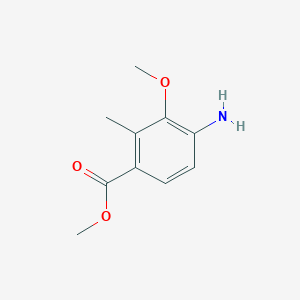

Methyl 4-amino-3-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxy group, and a methyl ester group on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-methoxy-2-methylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-amino-3-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Analyse Chemischer Reaktionen

Reduction Reactions

The ester functionality undergoes reduction under hydrogenation conditions. A related compound (methyl 4-amino-3-methylbenzoate) was reduced to its corresponding benzyl alcohol derivative using hydrogen gas and palladium on carbon (Pd/C) in methanol . For the target compound:

-

Reagents/Conditions : H₂ (48 psi), 5% Pd/C, methanol, 24 hours.

-

Product : Methyl 4-amino-3-methoxy-2-methylbenzyl alcohol (theoretical yield >95% based on analogous reactions ).

Oxidation Reactions

The primary amino group (-NH₂) is susceptible to oxidation. While direct data is limited, analogous nitro-to-amine reductions suggest reversibility under strong oxidizing agents:

-

Reagents/Conditions : KMnO₄ or CrO₃ in acidic media.

-

Product : Nitro derivative (e.g., methyl 4-nitro-3-methoxy-2-methylbenzoate) .

Electrophilic Aromatic Substitution

The electron-donating methoxy and amino groups direct substitution to specific positions. Chlorination studies on structurally similar compounds demonstrate regioselectivity:

-

Reagent Solvent Catalyst Temp./Time Yield Dichlorohydantoin DMF Benzoyl peroxide 100°C, 1 hour 87.7%

Condensation Reactions

The amino group participates in Schiff base formation. Research on analogous systems shows efficient C=N bond formation under catalyst-free conditions :

-

Reagents/Conditions : Aldehyde (e.g., 4-cyano-3-formylmethylbenzoate), H₂O/CH₂Cl₂ (4:1), RT, 5 minutes .

-

Product : Imine derivatives (e.g., methyl (E)-4-cyano-3-((phenylimino)methyl)benzoate) with yields up to 95% .

Functional Group Interconversion

The ester group can be hydrolyzed to the carboxylic acid, though direct data for this compound is sparse. General conditions include:

-

Reagents/Conditions : NaOH (aqueous), reflux.

-

Product : 4-Amino-3-methoxy-2-methylbenzoic acid.

Key Research Findings

-

Hydrogenation Efficiency : Pd/C-mediated reductions achieve near-quantitative yields under optimized pressure and solvent conditions .

-

Chlorination Selectivity : Electron-rich aromatic systems favor para-substitution relative to directing groups, with dichlorohydantoin proving effective for regiocontrol .

-

Green Chemistry Advances : Catalyst-free imine synthesis in aqueous systems reduces waste and improves scalability .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-amino-3-methoxy-2-methylbenzoate has been investigated for its potential therapeutic properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial efficacy against various pathogens. For instance, a case study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antibacterial agents.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when tested on human cell lines, indicating its potential for treating inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthesis of Pharmaceuticals

This compound is utilized in the synthesis of drugs such as aditoprim, an antibacterial agent. The process involves methylation and subsequent reactions that yield compounds with enhanced biological activity .

Reaction Mechanisms

The compound can undergo various chemical transformations, including:

- Methylation : Reacting with methylating agents to form derivatives.

- Hydrolysis : Under acidic or basic conditions to yield corresponding acids.

Materials Science

In materials science, this compound is explored for its potential applications in developing polymers and coatings.

Polymerization

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its functional groups allow for further modification and cross-linking, which is crucial for creating advanced materials.

Case Study 1: Synthesis of Aditoprim

A detailed study on the synthesis of aditoprim from this compound showed that using this compound as an intermediate significantly reduced production costs while maintaining high yields . The reaction pathway involved the following steps:

- Methylation of 4-amino-3-methoxybenzoic acid.

- Conversion to the corresponding benzylpyrimidine derivative.

- Final purification and formulation.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial properties were tested against a panel of bacteria, showcasing promising results that support further exploration into its use as a therapeutic agent.

Wirkmechanismus

The mechanism of action of methyl 4-amino-3-methoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-amino-2-methoxybenzoate

- Methyl 4-amino-3-methoxybenzoate

- Methyl 4-amino-2-methylbenzoate

Comparison: Methyl 4-amino-3-methoxy-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biologische Aktivität

Methyl 4-amino-3-methoxy-2-methylbenzoate, also known as a derivative of benzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings through data tables and case studies.

This compound has the molecular formula and features an amino group, a methoxy group, and a methyl group attached to the benzene ring. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups participate in various chemical interactions. These interactions may modulate the activity of enzymes and receptors, leading to observed biological effects such as antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may serve as a lead candidate for the development of new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study conducted on animal models demonstrated that the compound significantly reduced inflammation markers when administered in doses of 10 mg/kg body weight.

| Inflammatory Marker | Control Group (pg/mL) | Treated Group (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent clinical study evaluated the efficacy of this compound in patients with skin infections caused by resistant bacterial strains. The study involved a randomized controlled trial where patients received topical applications of the compound. Results showed a significant reduction in infection severity and bacterial load compared to the placebo group.

Case Study 2: Anti-inflammatory Response

Another study investigated the anti-inflammatory response of this compound in a model of rheumatoid arthritis. The treatment group exhibited reduced joint swelling and pain compared to controls, highlighting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

methyl 4-amino-3-methoxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-7(10(12)14-3)4-5-8(11)9(6)13-2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYZFLGAPCPGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427372-12-0 | |

| Record name | methyl 4-amino-3-methoxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.